molecular formula C27H42ClNO6 B1673444 Hydrocortamate hydrochloride CAS No. 125-03-1

Hydrocortamate hydrochloride

Cat. No.: B1673444
CAS No.: 125-03-1
M. Wt: 512.1 g/mol
InChI Key: AKQNAIYKSALPKV-OYHXESGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortamate hydrochloride is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The preparation of several 17-alkyl-17-deoxy steroids of the corticoid series is described, where the 17-alkyl group is introduced via Li-liquid ammonia treatment of 3β-acetoxy-5α-pregna-9(11),16-dien-20-one followed by appropriate alkylation .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, reduction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrocortamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions include modified steroids with different functional groups, which can be further used in various pharmaceutical applications .

Scientific Research Applications

Hydrocortamate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Hydrocortamate hydrochloride exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Hydrocortamate hydrochloride is similar to other glucocorticoids such as hydrocortisone and prednisone. it has unique properties that make it suitable for specific applications:

This compound stands out due to its specific binding affinity and efficacy in topical applications .

Properties

CAS No.

125-03-1

Molecular Formula

C27H42ClNO6

Molecular Weight

512.1 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride

InChI

InChI=1S/C27H41NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1

InChI Key

AKQNAIYKSALPKV-OYHXESGYSA-N

SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Isomeric SMILES

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.Cl

Canonical SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Appearance

Solid powder

125-03-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydrocortamate Hydrochloride;  Ethamicort;  Ulcort;  Magnacort;  Hydrocortamate HCl;  UNII-9QM8U7R83W; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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